

Spectral Data of 4-(2-Methyl-4-nitrophenyl)morpholine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(2-Methyl-4-nitrophenyl)morpholine
Cat. No.:	B1278214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Notice: Comprehensive spectral data for the specific compound, **4-(2-Methyl-4-nitrophenyl)morpholine**, is not readily available in public scientific databases and literature. This guide presents a detailed analysis of the closely related and well-characterized analogue, 4-(4-Nitrophenyl)morpholine, to provide relevant comparative data and procedural insights. The experimental protocols and spectral interpretations offered herein serve as a foundational guide for the analysis of similar morpholine-based compounds.

Introduction

4-(Aryl)morpholine derivatives are significant scaffolds in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the pharmacological profile of these molecules. This document outlines the spectral characterization of 4-(4-nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceutical agents. The methodologies for acquiring and interpreting nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS), and infrared (IR) spectroscopy data are detailed.

Spectroscopic Data Summary

The spectral data for the analogue compound, 4-(4-nitrophenyl)morpholine, is summarized below. These values provide an expected range for the spectral characteristics of **4-(2-Methyl-4-nitrophenyl)morpholine**.

4-nitrophenyl)morpholine, with anticipated shifts due to the presence of the additional methyl group.

Table 1: ^1H NMR Spectral Data for 4-(4-Nitrophenyl)morpholine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.16	d	2H	Ar-H (ortho to NO_2)
6.95	d	2H	Ar-H (meta to NO_2)
3.87	t	4H	$\text{O}-(\text{CH}_2)_2$
3.42	t	4H	$\text{N}-(\text{CH}_2)_2$

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectral Data for 4-(4-Nitrophenyl)morpholine

Chemical Shift (δ) ppm	Assignment
154.0	Ar-C (ipso to N)
140.0	Ar-C (ipso to NO_2)
125.8	Ar-CH (ortho to NO_2)
112.5	Ar-CH (meta to NO_2)
66.5	$\text{O}-(\text{CH}_2)_2$
48.5	$\text{N}-(\text{CH}_2)_2$

Solvent: CDCl_3

Table 3: Mass Spectrometry Data for 4-(4-Nitrophenyl)morpholine

m/z	Interpretation
208.08	$[M]^+$ (Molecular Ion)
178.07	$[M - NO]^+$
150.08	$[M - NO_2]^+$
120.06	$[C_6H_4N(CH_2)_2]^+$
106.04	$[C_6H_4NO]^+$
92.05	$[C_6H_4N]^+$
76.04	$[C_6H_4]^+$

Table 4: Infrared (IR) Spectroscopy Data for 4-(4-Nitrophenyl)morpholine

Wavenumber (cm ⁻¹)	Assignment
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
1595, 1490	C=C stretch (aromatic)
1510, 1340	N-O stretch (nitro group)
1240	C-N stretch (aromatic amine)
1115	C-O-C stretch (ether)

Experimental Protocols

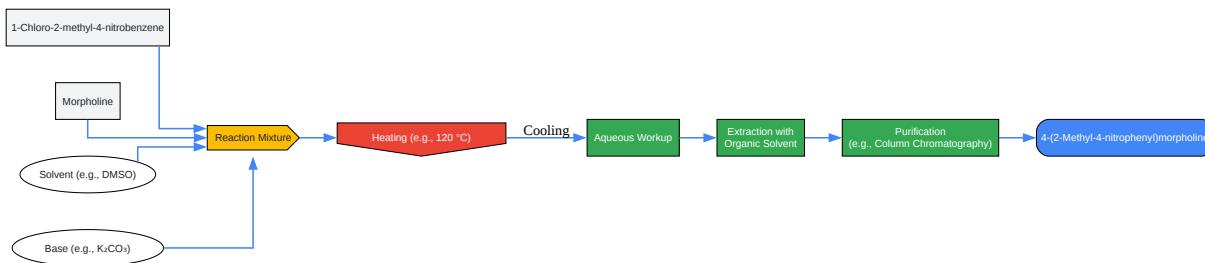
The following are generalized experimental protocols for obtaining the spectral data presented above. These can be adapted for the analysis of **4-(2-Methyl-4-nitrophenyl)morpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Proton NMR spectra are recorded with a pulse angle of 45° , a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A pulse angle of 30° , a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Typically, 1024 scans are co-added.

Mass Spectrometry (MS)


- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) interface.
- Ionization: Electron ionization is performed at 70 eV.
- Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed by a quadrupole or time-of-flight (TOF) mass analyzer.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
- Acquisition: The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Visualizations Synthesis Workflow

The synthesis of 4-(aryl)morpholines typically involves a nucleophilic aromatic substitution reaction. The following diagram illustrates a general workflow for the synthesis of **4-(2-Methyl-4-nitrophenyl)morpholine**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4-(2-Methyl-4-nitrophenyl)morpholine**.

Conclusion

While direct spectral data for **4-(2-Methyl-4-nitrophenyl)morpholine** remains elusive in the public domain, the analysis of its close analogue, 4-(4-nitrophenyl)morpholine, provides a valuable framework for researchers. The provided tables of spectral data and detailed experimental protocols offer a solid starting point for the characterization of this and related compounds. The anticipated spectral differences for the target compound would primarily involve an additional singlet in the ^1H NMR spectrum for the methyl group (around 2.3-2.5 ppm) and corresponding signals in the ^{13}C NMR spectrum, along with subtle shifts in the aromatic proton and carbon signals due to the electronic effect of the methyl group. Researchers are encouraged to use the provided methodologies to obtain and characterize **4-(2-Methyl-4-nitrophenyl)morpholine** for their specific applications.

- To cite this document: BenchChem. [Spectral Data of 4-(2-Methyl-4-nitrophenyl)morpholine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278214#spectral-data-for-4-2-methyl-4-nitrophenylmorpholine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com